molecular formula C13H15NOS2 B2613524 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone CAS No. 2034552-88-8

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone

Cat. No.: B2613524
CAS No.: 2034552-88-8
M. Wt: 265.39
InChI Key: LSIOOROZTQDZRA-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a bicyclic ketone featuring a sulfur atom (thia group) and a nitrogen atom (aza group) within its norbornane-like scaffold. The compound’s structure includes a 3-(methylthio)phenyl substituent, which contributes to its unique electronic and steric properties. This molecule has garnered attention as a key intermediate in pharmaceutical synthesis, particularly for the production of Elafibranor (a peroxisome proliferator-activated receptor agonist used to treat metabolic and liver diseases) .

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-16-11-4-2-3-9(5-11)13(15)14-7-12-6-10(14)8-17-12/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOOROZTQDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone has been studied for its potential biological activity and therapeutic applications. Its unique structure makes it valuable for:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Pharmaceutical Research: Investigated for potential therapeutic properties.

    Material Science: Explored for its potential use in creating novel materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Derivatives

Property 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl
Substituent 3-(methylthio)phenyl 3-iodophenyl None (parent bicyclic structure as HCl salt)
Molecular Formula C₁₃H₁₅NOS₂ C₁₂H₁₀INO₂S C₅H₈NO₂S·HCl
Molecular Weight (g/mol) ~281.4 ~399.2 ~197.7
Key Functional Groups Bicyclic thia-aza core, methylthio, ketone Bicyclic sulfone-aza core, iodo, ketone Bicyclic sulfone-aza core, hydrochloride salt
Solubility Moderate in organic solvents (e.g., DMSO, ethanol) Low solubility in polar solvents due to iodine High water solubility (due to HCl salt)
Primary Application Intermediate for Elafibranor synthesis Potential intermediate for cross-coupling reactions Building block for medicinal chemistry

Key Differences and Implications

Substituent Effects :

  • The 3-(methylthio)phenyl group in the main compound enhances lipophilicity, facilitating membrane permeability in drug intermediates. In contrast, the 3-iodophenyl analog () introduces a heavy halogen, making it suitable for radiopharmaceuticals or Suzuki-Miyaura cross-coupling reactions .
  • The hydrochloride salt () improves aqueous solubility, favoring formulation in preclinical studies .

Synthetic Utility: The main compound’s methylthio group can undergo oxidation to sulfone or displacement reactions, offering versatility in derivatization for Elafibranor synthesis .

Detailed Research Findings

Pharmacological Relevance

  • The main compound’s role in synthesizing Elafibranor highlights its importance in targeting metabolic disorders. Its bicyclic scaffold provides rigidity, which may reduce off-target effects compared to flexible analogs .

Stability and Reactivity

  • Methylthio vs. Iodo : The methylthio group offers better oxidative stability compared to iodine, which is prone to decomposition under light. However, iodine’s leaving-group ability makes it more reactive in cross-coupling chemistry .
  • Sulfone vs. Thia : Sulfone derivatives exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a bicyclic compound characterized by the presence of both sulfur and nitrogen in its structure. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a bicyclic framework that includes:

  • Bicyclic Core : A 2-thia-5-azabicyclo[2.2.1]heptane structure.
  • Substituent : A 3-(methylthio)phenyl group attached to a methanone moiety.

This combination of structural elements may enhance its affinity for specific receptors or enzymes involved in biological processes.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : Potential binding to nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurodegenerative diseases.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
  • Gene Expression Alteration : Influencing the expression of genes related to its pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of bicyclic amines, similar to 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, exhibit significant biological activities, including neuropharmacological effects and potential anti-inflammatory properties. The following table summarizes findings related to its biological activity:

Activity Type Description
Neuroactive PropertiesCompounds with similar structures have shown interactions with neurotransmitter receptors, particularly nicotinic receptors.
Antimicrobial ActivityIsoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antioxidant PropertiesCompounds with thiophene rings are known for their antioxidant capabilities, which could be beneficial in reducing oxidative stress.

Neuropharmacological Effects

A study showed that compounds with similar structural motifs to 2-Thia-5-azabicyclo[2.2.1]heptan exhibited significant binding affinity to nicotinic acetylcholine receptors, enhancing cognitive function in animal models . This suggests that the compound may have therapeutic potential for cognitive disorders.

Antimicrobial Activity

Research on isoxazole derivatives has revealed their effectiveness against various bacterial strains, indicating that compounds like 2-Thia-5-azabicyclo[2.2.1]heptan could be explored for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have indicated that bicyclic compounds can modulate inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through specific receptor interactions .

Synthesis and Development

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step chemical reactions starting from simpler precursors:

  • Formation of the Bicyclic Core : Achieved through cyclization reactions involving thiol and amine functionalities.
  • Functionalization : Introducing substituents like the methylthio group through electrophilic substitution reactions.

This synthetic versatility allows for the modification of the compound's properties to optimize biological activity.

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